molecular formula C11H8N2 B084858 4-Methylquinoline-2-carbonitrile CAS No. 10590-69-9

4-Methylquinoline-2-carbonitrile

Cat. No.: B084858
CAS No.: 10590-69-9
M. Wt: 168.19 g/mol
InChI Key: MLZSCKRIEGYCKD-UHFFFAOYSA-N
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Description

4-Methylquinoline-2-carbonitrile is a quinoline derivative, a class of compounds known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They exhibit significant biological activities, including antimicrobial, antimalarial, and anticancer properties .

Mechanism of Action

Action Environment

The action of 4-Methylquinoline-2-carbonitrile can be influenced by various environmental factors. For instance, a study found that the photoinduced substitution reaction of this compound in cyclohexane showed an external magnetic field effect . This suggests that environmental factors such as light and magnetic fields could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, montmorillonite K-10, and nano ZnO . Reaction conditions often involve solvent-free environments or the use of green solvents like ethanol .

Major Products Formed

Major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methylquinoline-2-carbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

4-methylquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZSCKRIEGYCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344549
Record name 4-Methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10590-69-9
Record name 4-Methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinoline-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of benzophenone in the photochemistry of 4-Methylquinoline-2-carbonitrile?

A2: Benzophenone acts as a photosensitizer in the reaction of this compound. [] Instead of direct energy transfer from light to this compound, the reaction proceeds through the formation of a benzophenone ketyl radical. [] This ketyl radical then interacts with this compound in its ground state, ultimately leading to the formation of 2-(hydroxydiphenylmethyl)-4-methylquinoline. []

Q2: What are the key differences in the photochemical reactivity of 2-quinolinecarbonitrile derivatives?

A3: While all three investigated 2-quinolinecarbonitrile derivatives (2-quinolinecarbonitrile, this compound, and 4-chloroquinoline-2-carbonitrile) undergo photochemical reactions in the presence of benzophenone, their reaction pathways differ. [] 2-Quinolinecarbonitrile proceeds through its triplet excited state (T1) populated by energy transfer from benzophenone, resulting in the formation of triazapentaphene. [] In contrast, both this compound and 4-chloroquinoline-2-carbonitrile react through a mechanism involving the benzophenone ketyl radical, ultimately yielding 2-(hydroxydiphenylmethyl)-4-methylquinoline and 4,4′- bi-(2,2′-dicyano)quinoline, respectively. [] These differences highlight the significant role of substituents on the quinoline ring in dictating the photochemical reaction pathway.

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